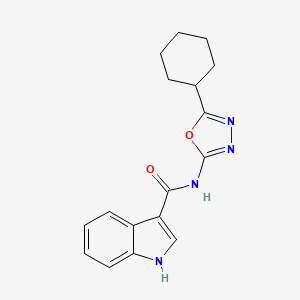

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-15(13-10-18-14-9-5-4-8-12(13)14)19-17-21-20-16(23-17)11-6-2-1-3-7-11/h4-5,8-11,18H,1-3,6-7H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWGRWRSXCENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings and case studies.

- Molecular Formula : C17H18N4O2

- Molecular Weight : 310.35 g/mol

- CAS Number : 1170100-55-6

Synthesis

The compound can be synthesized through various methods involving the reaction of cyclohexyl-substituted oxadiazoles with indole derivatives. One effective synthetic route includes an Aza-Wittig reaction followed by isocyanide-based three-component reactions, yielding a variety of oxadiazole derivatives with potential biological activities .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. The biological evaluation of this compound has shown promising results against several cancer cell lines:

The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. This selectivity is crucial for reducing side effects in therapeutic applications.

Mechanistic Studies

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may disrupt cellular machinery responsible for DNA replication and repair, leading to increased apoptosis in malignant cells .

Case Studies

A recent study evaluated a series of oxadiazole derivatives, including this compound, for their efficacy against various cancers:

- In Vitro Evaluation : The compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range.

- Flow Cytometry Analysis : This analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls .

- Structural Modifications : Variations in substituents on the oxadiazole ring were found to significantly influence the anticancer activity, suggesting that further optimization could enhance efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide with key analogs:

*Molecular weight inferred from analogs; exact value unavailable in provided evidence.

Key Observations :

- Substituent Effects: The target compound’s indole carboxamide distinguishes it from benzamide derivatives (e.g., Compounds 54–57), which exhibit higher HPLC purity (>95%) and variable retention times correlated with substituent hydrophobicity .

- Lipophilicity : Cyclohexyl-substituted oxadiazoles (e.g., Target, LMM11, Compounds 54–57) are generally more lipophilic than phenyl or heteroaryl analogs, favoring passive diffusion across cellular membranes .

- Synthetic Routes : The target compound’s synthesis likely parallels methods for indole-based oxadiazoles, such as threading closure reactions using indole-3-acetic hydrazide (as in ) or coupling of preformed oxadiazoles with activated carbonyl intermediates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between 5-cyclohexyl-1,3,4-oxadiazol-2-amine and indole-3-carboxylic acid derivatives. A general protocol involves:

Activation of the carboxylic acid using reagents like oxalyl chloride or thionyl chloride.

Coupling with the oxadiazole amine in the presence of a base (e.g., pyridine) under reflux conditions.

Purification via recrystallization or column chromatography.

- Key Validation : Confirm structure using H NMR, C NMR, and ESI-MS/APCI-MS (e.g., as in and for analogous compounds) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; indole NH at δ ~10–12 ppm) and C NMR (oxadiazole carbons at ~160–170 ppm).

- Mass Spectrometry : ESI-MS or APCI-MS to confirm molecular ion peaks (e.g., [M+H]).

- HPLC : Retention times and purity assessment (e.g., >95% purity as in ) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Approaches :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., oxadiazole derivatives in showed antimicrobial potential) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., oxadiazole-indole hybrids in exhibited antitumor activity) .

Advanced Research Questions

Q. How can substituent variations on the oxadiazole or indole moieties influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Oxadiazole Substituents : Cyclohexyl groups enhance lipophilicity and membrane permeability compared to aromatic substituents (e.g., chlorophenyl in ).

- Indole Modifications : Methyl or halogen substitutions at the indole 5-position may improve receptor binding (analogous to indole carboxamides in ) .

- Experimental Design : Synthesize derivatives (e.g., halogenated indoles or bulky oxadiazole substituents) and compare IC values in target assays.

Q. What strategies can resolve contradictions in reported biological activities of oxadiazole-indole hybrids?

- Data Analysis Framework :

Compare assay conditions (e.g., cell lines, concentrations).

Evaluate structural differences (e.g., vs. 18: chlorophenyl vs. cyclohexyl substituents).

Use computational docking to assess binding modes to targets (e.g., enzymes or receptors) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Methodology :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications (as in for solvatochromic studies) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

Q. What advanced techniques elucidate the mechanism of action (MoA) for this compound?

- Experimental Approaches :

- Receptor Binding Assays : Radioligand competition studies (e.g., for kinase or GPCR targets, as in for CB1 receptor ligands) .

- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.